molecular formula C18H18FN3OS B2951259 N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396634-50-6

N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2951259
CAS No.: 1396634-50-6
M. Wt: 343.42
InChI Key: ZSNKDUPELDCUOJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group and a 4-fluorobenzo[d]thiazol moiety linked via a methylamino-acetamide backbone. This compound belongs to a class of N-substituted acetamides known for their diverse pharmacological and agrochemical applications, including antimicrobial, analgesic, and herbicidal activities . The 2,6-dimethylphenyl group is a common motif in pharmaceuticals, as seen in lidocaine derivatives and related impurities , while the fluorinated benzothiazol ring introduces electron-withdrawing effects that may enhance bioactivity .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-11-6-4-7-12(2)16(11)20-15(23)10-22(3)18-21-17-13(19)8-5-9-14(17)24-18/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNKDUPELDCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22FN4O3SC_{21}H_{22}FN_{4}O_{3}S. Its molecular weight is approximately 464.94 g/mol. The structure features a dimethylphenyl group and a fluorobenzo[d]thiazole moiety, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit antibacterial , antifungal , and antiprotozoal activities. For instance, studies have shown that certain benzothiazole derivatives possess minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong antimicrobial potential .

Neuropharmacological Effects

One study highlighted that compounds with similar structures increased levels of gamma-aminobutyric acid (GABA) by 118% and inhibited GABA transaminase both in vitro and ex vivo . This suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.

Anticancer Activity

The cytotoxicity of this compound has been evaluated against several cancer cell lines, including A549 (lung), HT1080 (fibrosarcoma), and MCF7-MDR (breast cancer). Results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values demonstrating their effectiveness .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism, such as GABA transaminase.
  • Cell Cycle Disruption : Similar benzothiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), providing neuroprotective effects .

Case Studies

  • Neuroprotective Effects : In a model of ischemia/reperfusion injury, selected benzothiazole derivatives demonstrated significant attenuation of neuronal damage, suggesting their potential use in neurodegenerative diseases .
  • Antitumor Activity : A series of synthesized compounds were tested for their antiproliferative effects on various cancer cell lines. The most potent inhibitors showed IC50 values ranging from 6.46 to 6.56 μM against the amyloid beta-peptide interaction implicated in Alzheimer’s disease .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialMIC as low as 50 μg/mL for various pathogens
NeuropharmacologicalIncreased GABA levels; inhibition of GABA transaminase
AnticancerSignificant cytotoxicity against A549, HT1080, MCF7-MDR

Scientific Research Applications

As a derivative of both benzothiazole and acetamide, N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide may possess a range of biological activities, making it potentially useful in several scientific research applications.

Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives are recognized for their diverse biological activities, including anticancer properties . Research highlights the recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity . El-Naggar et al. synthesized thiazole-hydrazine derivatives with potential as CDK2 inhibitors, where compound St.18 exhibited the highest potency, being two-fold more potent than the roscovitine positive control against this target .

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several studies suggest that thiazole derivatives can act as CDK2 inhibitors . Considering this, this compound might be explored for its potential to inhibit CDK2, an important target in cancer therapy . The presence of a fluorine atom on the benzothiazole moiety could influence the compound's activity, as halogen substitution patterns on phenyl rings have been shown to significantly affect cytotoxic activity . For instance, the presence of fluorine or chlorine moieties at the ortho positions of the phenylamide ring enhanced activity relative to compounds with hydrogen atoms .

Other Potential Applications

  • Anti-inflammatory Properties: Research indicates that some compounds with similar structural features exhibit anti-inflammatory properties . This suggests a potential avenue for exploration.
  • Antioxidant Properties: Similar compounds may possess antioxidant properties by scavenging ROS and reducing oxidative stress .
  • Drug Design and Synthesis: It can be used as a building block in the synthesis of more complex molecules with potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features

Table 1: Key Structural Differences Among Acetamide Analogues
Compound Name Substituents on Aromatic Rings Heterocyclic Moiety Functional Groups Molecular Weight (g/mol)
Target Compound 2,6-dimethylphenyl; 4-F-Benzo[d]thiazol Benzo[d]thiazol Fluorine, Methylamino ~348.4 (estimated)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl Thiazole Chlorine 285.16
Alachlor 2,6-diethylphenyl Methoxymethyl Chlorine, Methoxy 269.76
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide 2,6-dimethylphenyl None Ethylamino 220.31
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 4-bromophenyl (two rings) Thiazole Bromine, Amino ~451.1 (estimated)
  • Chlorine substituents in dichlorophenyl analogues (e.g., ) increase hydrophobicity but may reduce metabolic stability compared to fluorine .
Table 2: Antimicrobial Activity of Selected Acetamides
Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli MIC (µg/mL) Against C. albicans Key Substituents
Target Compound (Theoretical) Not reported Not reported Not reported 4-F-Benzo[d]thiazol
2-Chloro-N-arylacetamides 13–27 (µmol/L) 13–27 (µmol/L) 13–27 (µmol/L) –Br, –Cl, –NO₂
2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide ~25 ~25 ~25 Quinoxaline, Thioether
Lidocaine Impurity K N/A N/A N/A Ethylmethylamino
  • Key Observations: Fluorine in the target compound may improve antimicrobial potency compared to non-halogenated analogues (e.g., lidocaine derivatives), as electron-withdrawing groups enhance membrane penetration . Thiazole-containing compounds (e.g., ) exhibit broad-spectrum activity, suggesting the target's benzo[d]thiazol group could confer similar efficacy.

Physicochemical and Crystallographic Properties

  • Crystallographic data for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 79.7° between aromatic rings, which stabilizes intermolecular N–H⋯N hydrogen bonds. The target compound’s fluorinated ring may alter this angle, affecting crystal packing and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, and what critical reaction parameters influence yield?

  • A common method involves coupling 4-fluorobenzo[d]thiazol-2-amine derivatives with substituted acetamides using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base . Reaction temperature (e.g., 273 K) and stoichiometric ratios are critical to minimize by-products. Purification via solvent extraction (e.g., dichloromethane/NaHCO₃ wash) and slow evaporation crystallization (methanol/acetone) is recommended for high-purity crystals .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

  • X-ray crystallography reveals that the fluorobenzo[d]thiazole and dimethylphenyl moieties adopt twisted conformations (~80° dihedral angle), while N–H⋯N hydrogen bonds form infinite 1-D chains along specific crystallographic axes. These interactions contribute to packing stability and can influence solubility and melting points .

Q. What preliminary bioactivity screens are relevant for this compound?

  • Structural analogs (e.g., thiazole-linked acetamides) have shown α-glucosidase inhibition (IC₅₀ ~1–10 µM) and antioxidant activity in DPPH/ABTS assays. Initial screens should prioritize enzyme inhibition assays and radical scavenging tests, with NMR and IR used to confirm structural integrity post-assay .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities such as N-alkylation by-products?

  • Contradictions in yield data (e.g., 64% vs. >95% purity) suggest side reactions during amide coupling. Optimization strategies include:

  • Using excess carbodiimide reagent (1.5–2.0 eq.) to drive coupling completion.
  • Controlling reaction pH (e.g., triethylamine at 0.1–0.3 eq.) to suppress N-alkylation.
  • Implementing HPLC (C18 columns, acetonitrile/water gradients) for real-time purity monitoring .

Q. How do structural modifications (e.g., fluorination at the benzo[d]thiazole ring) affect bioactivity and physicochemical properties?

  • Comparative studies with non-fluorinated analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) show that fluorination increases electronegativity, enhancing hydrogen-bonding capacity and metabolic stability. However, excessive fluorination may reduce solubility, necessitating logP calculations and co-solvent screening .

Q. What methodologies resolve contradictions in bioactivity data between in vitro and computational models?

  • Discrepancies between predicted (e.g., molecular docking) and observed IC₅₀ values may arise from solvent effects or protein flexibility. Validate using:

  • Molecular dynamics simulations to account for ligand-protein conformational changes.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • High-content screening (HCS) for cellular uptake efficiency .

Q. How can hydrogen-bonding patterns in the crystal structure inform co-crystallization strategies for improved bioavailability?

  • The R₂²(8) hydrogen-bonding motif suggests compatibility with co-formers like succinic acid or caffeine. Co-crystallization trials (1:1–1:3 molar ratios) in ethanol/water mixtures can enhance dissolution rates, monitored via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

Methodological Considerations

  • Analytical Techniques :

    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known impurities (e.g., N-alkylated by-products) .
    • Structural Confirmation : ¹H/¹³C NMR (δ 11.86 ppm for thiazole NH; δ 3.54–3.65 ppm for CH₂), IR (1714 cm⁻¹ for C=O), and high-resolution mass spectrometry (HRMS) .
  • Data Interpretation :

    • Address bioactivity contradictions by normalizing data to positive controls (e.g., acarbose for α-glucosidase assays) and accounting for solvent polarity effects .

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